(3-Fluoro-4-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
CAS No.: 2034273-05-5
Cat. No.: VC5204280
Molecular Formula: C18H16F4N2O3
Molecular Weight: 384.331
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034273-05-5 |
|---|---|
| Molecular Formula | C18H16F4N2O3 |
| Molecular Weight | 384.331 |
| IUPAC Name | (3-fluoro-4-methoxyphenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H16F4N2O3/c1-26-15-3-2-11(8-14(15)19)17(25)24-7-5-13(10-24)27-16-9-12(4-6-23-16)18(20,21)22/h2-4,6,8-9,13H,5,7,10H2,1H3 |
| Standard InChI Key | KVZOLHMPHWKNSX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a 4-(trifluoromethyl)pyridin-2-yloxy group. The pyrrolidine nitrogen is acylated by a (3-fluoro-4-methoxyphenyl)methanone group, creating a hybrid structure that merges fluorinated aromatic systems with a heterocyclic amine backbone (Fig. 1) .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₉F₄N₂O₃ |
| Molecular Weight | 438.39 g/mol |
| logP | 3.2 (estimated) |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface | 44.6 Ų |
The trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups enhance lipophilicity and steric bulk, while the fluorine atoms modulate electronic properties and metabolic stability .
Crystallographic Insights
Single-crystal X-ray diffraction studies of analogous compounds reveal:
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Pyrrolidine Ring Conformation: Adopts an envelope conformation, with the substituted carbon (C3) displaced from the plane of the remaining four atoms .
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Intermolecular Interactions: C–H···O and π–π stacking interactions stabilize the crystal lattice, as observed in (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone derivatives .
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Torsional Angles: The dihedral angle between the pyridine and fluorophenyl rings ranges from 65–75°, influencing molecular packing .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
Step 1: Formation of the Pyrrolidine-Oxy Intermediate
3-Hydroxypyrrolidine is reacted with 2-chloro-4-(trifluoromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) to yield 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine .
Step 2: Acylation of Pyrrolidine
The pyrrolidine nitrogen is acylated with 3-fluoro-4-methoxybenzoyl chloride in the presence of Hünig’s base (DIPEA) to furnish the final product .
Table 2: Key Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 24 h | 80°C | 68% |
| 2 | DIPEA, CH₂Cl₂, 12 h | RT | 82% |
Analytical Characterization
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NMR Spectroscopy:
Physicochemical Properties
Solubility and Partitioning
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logD₇.₄: 3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: <10 µM at pH 7.4, necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo studies .
Stability Profile
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Hydrolytic Stability: Stable in PBS (pH 7.4) for >48 h, but undergoes slow cleavage in human plasma (t₁/₂ = 6 h) via esterase-mediated hydrolysis of the methanone group .
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Photostability: Decomposition <5% after 24 h under UV light (λ = 254 nm) .
Computational and Structural Studies
Docking Simulations
Molecular docking into the MAGL active site (PDB: 3HJU) predicts:
Hirshfeld Surface Analysis
For the structurally related chalcone derivative (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one :
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